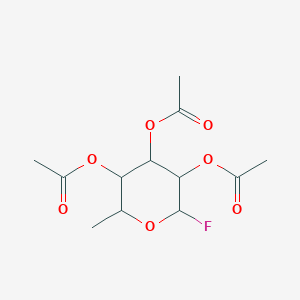
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a fluoride source such as hydrogen fluoride or a fluoride salt under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reagents and conditions but utilizes larger reactors and more stringent quality control measures to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride primarily undergoes substitution reactions, particularly in glycosylation processes. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include glycosyl acceptors and catalysts such as Lewis acids (e.g., boron trifluoride) or bases (e.g., sodium methoxide).
Hydrolysis Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products: The major products formed from these reactions are glycosides and glycoconjugates, which are essential in various biological and chemical applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. These compounds are crucial for studying carbohydrate-protein interactions and developing glycomimetics .
Biology: In biological research, this compound is used to study cell surface carbohydrates and their roles in cell signaling, adhesion, and immune response. It is also employed in the synthesis of glycoproteins and glycolipids .
Medicine: In medicine, this compound is used in the development of vaccines and therapeutic agents. Its role in glycosylation is critical for the production of biologically active glycoproteins and other glycoconjugates .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of complex carbohydrates for various applications .
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .
Comparación Con Compuestos Similares
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide
- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride
Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .
Propiedades
Fórmula molecular |
C12H17FO7 |
|---|---|
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate |
InChI |
InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 |
Clave InChI |
SAOYKKJFCIMXDB-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)


![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
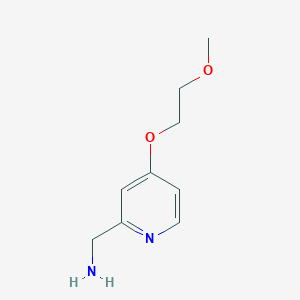


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
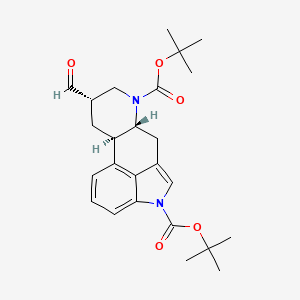
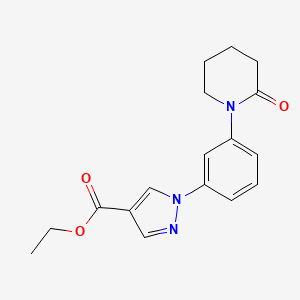
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
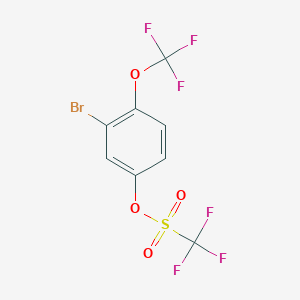
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
